2-bromo-2-cyclohexylacetyl chloride

Description

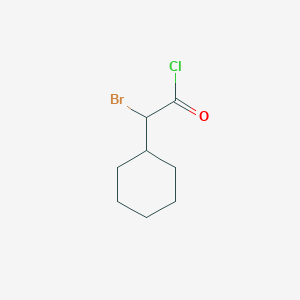

2-Bromo-2-cyclohexylacetyl chloride is a specialized acyl chloride derivative characterized by a bromine atom and a cyclohexyl group attached to the alpha carbon of the acetyl chloride moiety. This compound is primarily utilized in laboratory settings as a reactive intermediate in organic synthesis, particularly for introducing acyl groups or brominated cyclohexyl motifs into target molecules . Its applications span pharmaceutical and agrochemical research, where its steric and electronic properties enable selective reactivity in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C8H12BrClO |

|---|---|

Molecular Weight |

239.54 g/mol |

IUPAC Name |

2-bromo-2-cyclohexylacetyl chloride |

InChI |

InChI=1S/C8H12BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2 |

InChI Key |

NRPTVALEPFHLJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-cyclohexylacetyl chloride typically involves the bromination of cyclohexylacetyl chloride. One common method is the reaction of cyclohexylacetyl chloride with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-cyclohexylacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.

Addition Reactions: Nucleophiles such as alcohols, thiols, and amines can add to the carbonyl group of the compound.

Major Products Formed

Substitution Reactions: The major products are substituted cyclohexylacetyl derivatives.

Elimination Reactions: The major products are alkenes.

Addition Reactions: The major products are addition compounds with nucleophiles attached to the carbonyl carbon.

Scientific Research Applications

2-bromo-2-cyclohexylacetyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-bromo-2-cyclohexylacetyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The reactivity and physicochemical properties of acyl chlorides are heavily influenced by substituents on the alpha carbon. Below is a comparison of 2-bromo-2-cyclohexylacetyl chloride with three analogous compounds:

Table 1: Key Structural and Functional Properties

Key Observations:

Steric Effects :

- The cyclohexyl group in this compound imposes significant steric bulk compared to the planar phenyl group in its aromatic counterpart. This hindrance slows reaction kinetics in nucleophilic acyl substitutions but may improve selectivity in crowded environments .

- The diphenyl variant (2-bromo-2,2-diphenylacetyl chloride) exhibits even greater steric shielding, rendering it less reactive under standard conditions .

Electronic Effects: The phenyl group in 2-bromo-2-phenylacetyl chloride participates in resonance with the carbonyl group, stabilizing transition states during reactions.

Solubility and Stability: Cyclohexyl derivatives are generally more lipophilic than aromatic analogs, favoring solubility in non-polar solvents. However, the bromine atom may introduce polarity, creating a balance between hydrophobicity and reactivity . Commercial discontinuation of 2-bromo-2-phenylacetyl chloride () suggests stability or handling challenges, possibly due to moisture sensitivity or decomposition risks.

Biological Activity

2-Bromo-2-cyclohexylacetyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11BrClO

- Molecular Weight : 251.55 g/mol

- IUPAC Name : this compound

The compound features a bromo group and an acetyl chloride functional group, which are significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.

- Receptor Interaction : The compound could bind to receptors involved in neurotransmission or hormonal signaling, affecting physiological responses.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains. For instance, it showed inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations.

- Cytotoxicity Studies : In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy.

- Pharmacological Studies : The compound has been evaluated for its effects on neurotransmitter systems. Initial findings suggest it may modulate acetylcholine receptors, which are crucial in neuromuscular transmission.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study published in the Journal of Medicinal Chemistry, the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 30 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 30 | 48 |

| HeLa | 25 | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.